molecular formula C13H15NO2 B13633293 Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate

Cat. No.: B13633293
M. Wt: 217.26 g/mol
InChI Key: ULMOYGINPGAESY-UHFFFAOYSA-N
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Description

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate: is a chemical compound with the molecular formula C₁₃H₁₅NO₂ It is a derivative of benzoic acid and tetrahydropyridine, featuring a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate typically involves the esterification of 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives with varying degrees of saturation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products Formed:

    Oxidation: Pyridine derivatives.

    Reduction: Saturated tetrahydropyridine derivatives.

    Substitution: Functionalized benzoate derivatives.

Scientific Research Applications

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride
  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Comparison:

  • This compound is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs.
  • This compound hydrochloride is a salt form, which may have different solubility and stability properties.
  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is known for its neurotoxic effects and is used in research related to Parkinson’s disease.
  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is used in studies involving boronic acid chemistry and its applications in organic synthesis.

Properties

IUPAC Name

methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10/h2-6,14H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMOYGINPGAESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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